molecular formula C7H12ClNO2 B2441623 Methyl (2S)-2-aminohex-5-ynoate;hydrochloride CAS No. 1379445-19-8

Methyl (2S)-2-aminohex-5-ynoate;hydrochloride

Cat. No. B2441623
CAS RN: 1379445-19-8
M. Wt: 177.63
InChI Key: AUVQEMCYWHTHLQ-RGMNGODLSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its appearance (color, state of matter), odor, and taste if applicable .


Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This can include retrosynthesis, which is the process of deconstructing complex structures into simpler precursors .


Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used to determine the molecular structure .


Chemical Reactions Analysis

Chemical reactions analysis involves understanding the reactions that the compound can undergo. This can include reactions with other compounds, decomposition reactions, and reactions under different conditions .


Physical And Chemical Properties Analysis

Physical and chemical properties include melting point, boiling point, solubility, density, molar mass, and specific heat capacity. These properties can be determined through various laboratory techniques .

Scientific Research Applications

Enzyme-Activated Inhibition Studies

Methyl (2S)-2-aminohex-5-ynoate hydrochloride has been utilized in enzyme inhibition studies. For instance, it acts as an inhibitor for various transaminases, showing a marked specificity towards aminobutyrate transaminase and being potent towards ornithine transaminase. This specificity is key in understanding enzyme behaviors and can aid in the development of enzyme-targeted therapies (John, Jones, & Fowler, 1979).

Kinetic Analysis in Catalysis

This compound has also been part of kinetic studies in catalysis. For example, its derivatives were used in the cyclization of 6-aminohex-1-yne, serving as a model for the direct addition of amine N-H bonds to CC multiple bonds (hydroamination). Such studies are essential for understanding catalytic mechanisms and improving industrial chemical processes (Müller, Lercher, & Nguyen Van Nhu, 2003).

Investigating Irreversible Inhibition Mechanisms

Research has also delved into the irreversible inhibition mechanisms of bacterial enzymes by analogs of this compound. For instance, 4-aminohex-5-ynoic acid inhibits bacterial glutamic acid decarboxylase in a stereospecific and time-dependent manner. Such studies are critical for the development of new antibacterial strategies and understanding bacterial resistance mechanisms (Jung, Metcalf, Lippert, & Casara, 1978).

Synthesis and Pharmaceutical Applications

In the pharmaceutical industry, derivatives of this compound have been synthesized for various applications. For instance, its derivatives have been used in synthesizing methyl α-L-ristosaminide hydrochloride, showcasing the compound's versatility in creating complex pharmaceutical agents (Bongini, Cardillo, Orena, Sandri, & Tomasini, 1983).

Impact on Ornithine Decarboxylase

Additionally, studies have shown that derivatives of Methyl (2S)-2-aminohex-5-ynoate hydrochloride can significantly inhibit mammalian ornithine decarboxylase, an enzyme crucial in polyamine biosynthesis. This inhibition is relevant for understanding and potentially treating diseases where polyamine metabolism is disrupted (Danzin, Casara, Claverie, Metcalf, & Jung, 1983).

Mechanism of Action

The mechanism of action of a compound describes how it interacts with other molecules at the molecular level. This is especially important for drugs, as it describes how the drug exerts its therapeutic effect .

Safety and Hazards

Safety and hazards information includes the compound’s toxicity, flammability, reactivity, and environmental impact. This information is usually available in the compound’s Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

methyl (2S)-2-aminohex-5-ynoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c1-3-4-5-6(8)7(9)10-2;/h1,6H,4-5,8H2,2H3;1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVQEMCYWHTHLQ-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCC#C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CCC#C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2S)-2-aminohex-5-ynoate;hydrochloride

CAS RN

1379445-19-8
Record name methyl (2S)-2-aminohex-5-ynoate hydrochloride
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